2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a unique imidazole ring structure with sulfur and carboxylic acid functional groups, making it a versatile molecule for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Esterification typically uses alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-Mercaptoimidazole: Shares the imidazole ring and sulfur atom but lacks the carboxylic acid groups.
Imidazole-4,5-dicarboxylic acid: Contains the imidazole ring and carboxylic acid groups but lacks the sulfur atom.
Uniqueness: 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid is unique due to the combination of sulfur and carboxylic acid functionalities within the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-sulfanylidene-1,3-dihydroimidazole-4,5-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c8-3(9)1-2(4(10)11)7-5(12)6-1/h(H,8,9)(H,10,11)(H2,6,7,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCIFJOJYSIJOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)N1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558451 | |
Record name | 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69579-42-6 | |
Record name | 2-Sulfanylidene-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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